Cas no 388571-32-2 (tert-butyl N-(4-nitronaphthalen-1-yl)carbamate)

Tert-butyl N-(4-nitronaphthalen-1-yl)carbamate is a specialized organic compound featuring a carbamate group linked to a nitronaphthalene scaffold. Its key structural attributes include the tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection in synthetic applications. The nitro group at the 4-position of the naphthalene ring offers reactivity for further functionalization, making it valuable in pharmaceutical and materials chemistry. This compound is particularly useful as an intermediate in the synthesis of complex molecules, where controlled reactivity and purity are critical. Its crystalline form ensures ease of handling and storage under standard laboratory conditions.
tert-butyl N-(4-nitronaphthalen-1-yl)carbamate structure
388571-32-2 structure
Product Name:tert-butyl N-(4-nitronaphthalen-1-yl)carbamate
CAS No:388571-32-2
MF:C15H16N2O4
MW:288.298543930054
CID:1493282
PubChem ID:15544597
Update Time:2025-05-22

tert-butyl N-(4-nitronaphthalen-1-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (4-nitro-1-naphthalenyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(4-nitronaphthalen-1-yl)carbamate
    • SCHEMBL6671791
    • EN300-20066132
    • DNKZQBSSNMJMDN-UHFFFAOYSA-N
    • N-t-butoxycarbonyl-4-nitro-1-naphthylamine
    • 388571-32-2
    • Inchi: 1S/C15H16N2O4/c1-15(2,3)21-14(18)16-12-8-9-13(17(19)20)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,16,18)
    • InChI Key: DNKZQBSSNMJMDN-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=C2C=CC=CC=12)[N+](=O)[O-])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 288.11108
  • Monoisotopic Mass: 288.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • PSA: 81.47

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Additional information on tert-butyl N-(4-nitronaphthalen-1-yl)carbamate

Comprehensive Overview of tert-butyl N-(4-nitronaphthalen-1-yl)carbamate (CAS No. 388571-32-2)

tert-butyl N-(4-nitronaphthalen-1-yl)carbamate, with the CAS number 388571-32-2, is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the class of carbamate esters, which are known for their versatility in synthetic chemistry. The presence of both a nitro group and a tert-butyl carbamate moiety makes it a valuable intermediate for the development of novel bioactive molecules. Researchers often focus on its applications in drug discovery and material science, where its unique structural features enable diverse chemical transformations.

In recent years, the demand for tert-butyl N-(4-nitronaphthalen-1-yl)carbamate has surged due to its role in high-throughput screening and medicinal chemistry. The compound’s nitronaphthalene core is particularly attractive for designing fluorescent probes and photoactive materials, aligning with the growing interest in optical sensors and organic electronics. Additionally, its carbamate functionality is frequently exploited in prodrug synthesis, a hot topic in modern pharmacology aimed at improving drug delivery and bioavailability.

From a synthetic perspective, CAS 388571-32-2 is often employed in palladium-catalyzed cross-coupling reactions, a technique widely discussed in green chemistry forums. The compound’s stability under various reaction conditions makes it a preferred choice for multistep organic synthesis. Moreover, its nitro group can be selectively reduced to an amine, enabling further functionalization—a feature highly sought after in combinatorial chemistry and library design for drug development.

The tert-butyl protecting group in tert-butyl N-(4-nitronaphthalen-1-yl)carbamate is another critical aspect of its utility. Protecting groups are essential in peptide synthesis and heterocyclic chemistry, where selective deprotection is required to achieve desired molecular architectures. This aligns with current trends in precision chemistry, where researchers prioritize atom economy and step efficiency. The compound’s compatibility with microwave-assisted synthesis further enhances its appeal, as this method reduces reaction times and energy consumption—a key consideration in sustainable chemistry initiatives.

Analytical studies of 388571-32-2 often involve advanced techniques such as NMR spectroscopy, HPLC, and mass spectrometry, ensuring high purity and accurate characterization. These methods are critical for quality control in industrial and academic settings, where reproducibility is paramount. The compound’s chromatographic behavior is also a subject of interest, particularly in method development for separating complex mixtures—a recurring challenge in analytical chemistry.

In the context of intellectual property, tert-butyl N-(4-nitronaphthalen-1-yl)carbamate has been cited in several patents related to kinase inhibitors and anticancer agents. This reflects the broader industry focus on targeted therapies, where small molecules play a pivotal role. The compound’s nitroaromatic scaffold is particularly relevant in designing EGFR inhibitors, a class of drugs dominating oncology research. Such applications underscore its significance in biomedical innovation.

Environmental and safety profiles of CAS 388571-32-2 are also frequently evaluated. While not classified as hazardous, proper handling protocols are recommended to mitigate risks associated with nitro compounds. This aligns with the broader laboratory safety discourse, emphasizing risk assessment and waste management—a priority for regulatory compliance in chemical industries.

In summary, tert-butyl N-(4-nitronaphthalen-1-yl)carbamate (388571-32-2) is a multifaceted compound with broad applications in pharmaceutical research, material science, and synthetic methodology. Its structural features and reactivity make it indispensable for drug design and chemical innovation, while its alignment with green chemistry principles ensures its relevance in contemporary scientific endeavors.

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